molecular formula C14H10O6 B8537633 4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid

4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No. B8537633
M. Wt: 274.22 g/mol
InChI Key: JDGZONSWIMFPDO-UHFFFAOYSA-N
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Patent
US05580950

Procedure details

The following reactants, 9.06 g of 4,4'-dimethoxydiphenic acid, 100 ml of glacial acetic acid and 50 g of 48% HBr were heated at reflux for 12 hours. After most of the solvent had been distilled off, water was added and the solution heated to dissolve the solid residue. The solution was decolorized twice using active charcoal and cooled to yield 7.5 g of white 4,4'-dihydroxydiphenic acid.
Name
4,4'-dimethoxydiphenic acid
Quantity
9.06 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:20]([OH:22])=[O:21])[C:6]([C:9]2[C:10](=[CH:14][C:15]([O:18]C)=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([C:20]([OH:22])=[O:21])[C:6]([C:9]2[C:10](=[CH:14][C:15]([OH:18])=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
4,4'-dimethoxydiphenic acid
Quantity
9.06 g
Type
reactant
Smiles
COC=1C=C(C(=CC1)C=1C(C(=O)O)=CC(=CC1)OC)C(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
After most of the solvent had been distilled off
ADDITION
Type
ADDITION
Details
water was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid residue
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=CC1)C=1C(C(=O)O)=CC(=CC1)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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